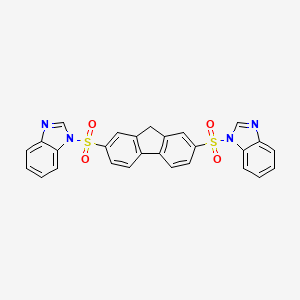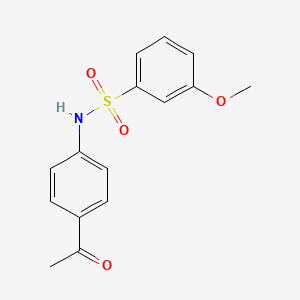
N-6-quinoxalinyl-1-azepanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-6-quinoxalinyl-1-azepanecarbothioamide, also known as QAQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. QAQ is a thioamide derivative of quinoxaline and azepane, and its unique chemical structure has led to several studies on its synthesis, mechanism of action, and physiological effects.
作用機序
The mechanism of action of N-6-quinoxalinyl-1-azepanecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. N-6-quinoxalinyl-1-azepanecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-6-quinoxalinyl-1-azepanecarbothioamide has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. Additionally, N-6-quinoxalinyl-1-azepanecarbothioamide has been shown to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-6-quinoxalinyl-1-azepanecarbothioamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial infections. Additionally, N-6-quinoxalinyl-1-azepanecarbothioamide has shown promise as a cancer therapeutic agent due to its ability to inhibit cancer cell proliferation. However, one limitation of N-6-quinoxalinyl-1-azepanecarbothioamide is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on N-6-quinoxalinyl-1-azepanecarbothioamide. One area of interest is the development of N-6-quinoxalinyl-1-azepanecarbothioamide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-6-quinoxalinyl-1-azepanecarbothioamide and its potential applications in various fields. Finally, research is needed to investigate the potential use of N-6-quinoxalinyl-1-azepanecarbothioamide in combination with other therapeutic agents for the treatment of bacterial infections and cancer.
In conclusion, N-6-quinoxalinyl-1-azepanecarbothioamide, or N-6-quinoxalinyl-1-azepanecarbothioamide, is a compound that has shown potential as a therapeutic agent in various scientific research applications. Its broad-spectrum antimicrobial activity and ability to inhibit cancer cell proliferation make it a promising candidate for the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and potential applications.
合成法
The synthesis of N-6-quinoxalinyl-1-azepanecarbothioamide involves the reaction of 6-bromoquinoxaline with 1-azepanethiol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ammonium thiocyanate to yield N-6-quinoxalinyl-1-azepanecarbothioamide. Various modifications to this synthesis method have been proposed, including the use of different reducing agents and solvents.
科学的研究の応用
N-6-quinoxalinyl-1-azepanecarbothioamide has shown potential as a therapeutic agent in various scientific research applications. It has been demonstrated to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-6-quinoxalinyl-1-azepanecarbothioamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-quinoxalin-6-ylazepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c20-15(19-9-3-1-2-4-10-19)18-12-5-6-13-14(11-12)17-8-7-16-13/h5-8,11H,1-4,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNZEUIJIWDPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625070 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)

![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
